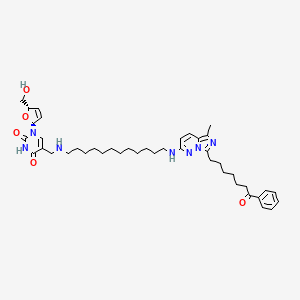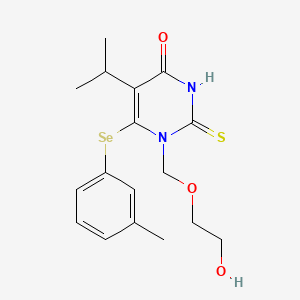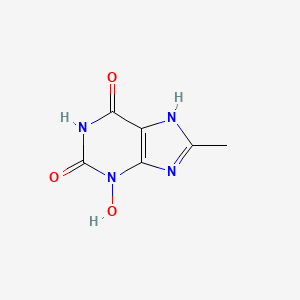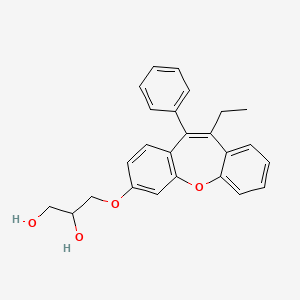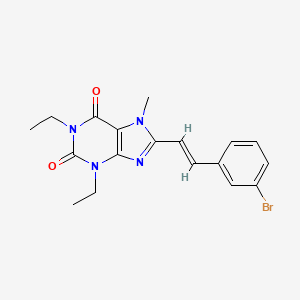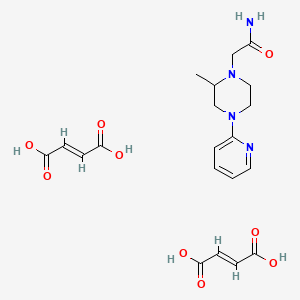
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a conjugated diene system and a piperazine ring, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (E)-but-2-enedioic acid with 2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathway involved.
類似化合物との比較
Similar Compounds
2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetic acid: Similar structure but lacks the conjugated diene system.
N-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide: Similar structure but lacks the (E)-but-2-enedioic acid moiety.
Uniqueness
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide is unique due to its combination of a conjugated diene system and a piperazine ring, which confer distinct reactivity and potential for diverse applications. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industry.
特性
CAS番号 |
124068-65-1 |
|---|---|
分子式 |
C20H26N4O9 |
分子量 |
466.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C12H18N4O.2C4H4O4/c1-10-8-16(12-4-2-3-5-14-12)7-6-15(10)9-11(13)17;2*5-3(6)1-2-4(7)8/h2-5,10H,6-9H2,1H3,(H2,13,17);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChIキー |
NGZDYUXQEFTQKP-LVEZLNDCSA-N |
異性体SMILES |
CC1N(CCN(C1)C2=CC=CC=N2)CC(=O)N.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC1CN(CCN1CC(=O)N)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


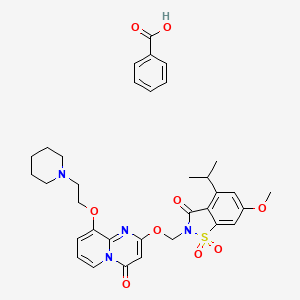
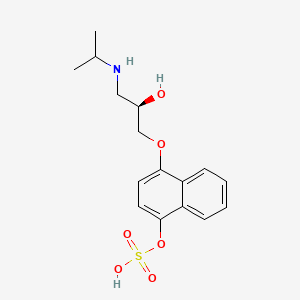
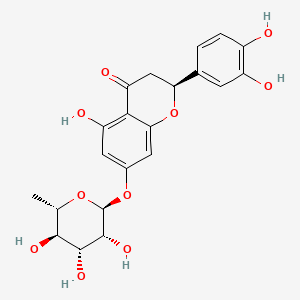
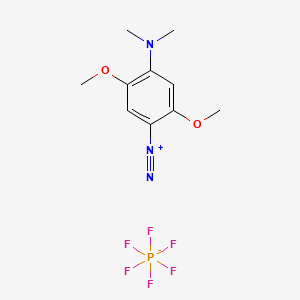
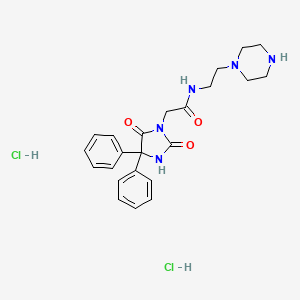
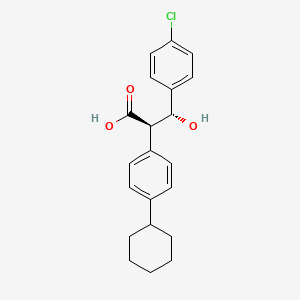
![(2E)-3-ethyl-2-[(2Z)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzoxazole;iodide](/img/structure/B12775782.png)

